molecular formula C11H7F2NO2S B1419167 2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1156584-75-6

2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1419167
M. Wt: 255.24 g/mol
InChI Key: YMZPOYXKTZBOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of difluorophenylacetic acid, which is a type of fluorinated building block . These types of compounds are often used in chemical synthesis .


Physical And Chemical Properties Analysis

Based on similar compounds, we can expect that this compound would have a molecular weight around 172.13 . Other properties like boiling point, melting point, etc., can’t be determined without specific information.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : This compound has been synthesized and characterized in various studies. For instance, a related compound, {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, was prepared and characterized using elemental analyses, FT-IR, 1H NMR spectroscopy, and X-ray diffraction, with a focus on its crystal structure and intermolecular interactions (Aydin et al., 2010).

Chemical Properties and Reactions

  • Electrophilic Aromatic Reactivities : The rates of gas-phase elimination of acetic acid from 1-arylethyl acetates, including thiazolyl derivatives, have been measured, providing insights into the polarisability of thiazole and the effect of hydrogen bonding on the reactivity of N-containing heterocycles (August et al., 1986).

Photodegradation Studies

  • Photo-degradation Analysis : The photo-degradation behavior of pharmaceutical compounds containing thiazole, such as {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, has been studied, providing insights into the formation of photo-degradation products and the impact of specific substituents on this process (Wu et al., 2007).

Potential Biological Activities

  • Antimicrobial Activity : Compounds such as 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid) derivatives have shown potential antimicrobial activity against bacteria, mycobacteria, and fungi, indicating the potential biological applications of these compounds (Krátký et al., 2017).

Crystallographic Studies

  • Crystal Structure Analysis : The crystal structure of compounds related to 2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid has been extensively studied, revealing details about the molecule's conformation and intermolecular interactions. For example, the study of the crystal structure of febuxostat–acetic acid provides insights into the arrangement of thiazole rings and their interactions with other functional groups (Wu et al., 2015).

Safety And Hazards

As with any chemical compound, handling “2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid” would require proper safety measures. Difluorophenylacetic acids can cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research and development would depend on the specific properties and potential applications of this compound. Difluorophenylacetic acids have been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (F-PNA), which suggests potential applications in biochemistry or medicine .

properties

IUPAC Name

2-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c12-8-2-1-6(3-9(8)13)11-14-7(5-17-11)4-10(15)16/h1-3,5H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZPOYXKTZBOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CS2)CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 5
2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.